2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid

Medicinal chemistry Scaffold hopping Structure–activity relationship

2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid (CAS 872107-98-7) is a fully synthetic, low-molecular-weight (218.23 g·mol⁻¹) heterocyclic building block belonging to the 1,2,6-thiadiazine 1,1-dioxide class. The core scaffold contains a six-membered ring with two nitrogen atoms, one sulfur atom bearing two exocyclic oxygen atoms (the 1,1-dioxide), and a pendant acetic acid side chain at the 4-position.

Molecular Formula C7H10N2O4S
Molecular Weight 218.23
CAS No. 872107-98-7
Cat. No. B2668053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid
CAS872107-98-7
Molecular FormulaC7H10N2O4S
Molecular Weight218.23
Structural Identifiers
SMILESCC1=C(C(=NS(=O)(=O)N1)C)CC(=O)O
InChIInChI=1S/C7H10N2O4S/c1-4-6(3-7(10)11)5(2)9-14(12,13)8-4/h8H,3H2,1-2H3,(H,10,11)
InChIKeyQMHXEUBSYCYPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid (CAS 872107-98-7): Procurement-Relevant Chemical Identity and Scaffold Context


2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid (CAS 872107-98-7) is a fully synthetic, low-molecular-weight (218.23 g·mol⁻¹) heterocyclic building block belonging to the 1,2,6-thiadiazine 1,1-dioxide class . The core scaffold contains a six-membered ring with two nitrogen atoms, one sulfur atom bearing two exocyclic oxygen atoms (the 1,1-dioxide), and a pendant acetic acid side chain at the 4-position . This substitution pattern distinguishes it from the more extensively explored 1,2,4-thiadiazine isomer series and from 1,2,6-thiadiazine derivatives that carry carboxylate/ester groups at alternative ring positions . Vendor annotations describe the compound as a protein–protein interaction modulator reported to bind the peptidase domain of the proteasome and to act as an ATP-competitive ligand for receptor tyrosine kinases and purinergic receptors, indicating multi-target probe potential .

Why 1,2,6-Thiadiazine 1,1-Dioxide Analogs Are Not Interchangeable with CAS 872107-98-7


Within the 1,2,6-thiadiazine 1,1-dioxide family, even subtle positional isomerism or side-chain variation can profoundly alter hydrogen-bonding capacity, acidity (pKa of the acetic acid vs. carboxylic acid or ester), and molecular recognition by biological targets [1]. The target compound places an sp³-hybridized methylene-linked acetic acid at the 4-position of the thiadiazine ring; close analogs such as 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide (CAS 1710661-70-3) instead bear a carboxylic acid directly attached to the ring at the same position, while ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1λ⁶-2,6-thiadiazine-3-carboxylate (CAS 5863-20-7) relocates the carboxylate moiety to the 3-position . These constitutional differences lead to distinct H-bond donor/acceptor geometries and significantly different chemical reactivity profiles in downstream derivatization (e.g., amide coupling, esterification). Procurement of an incorrect positional isomer therefore carries a high risk of failed SAR reproduction and wasted synthesis effort [1].

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid Versus Closest Analogs


Regioisomeric Differentiation: 4-Acetic Acid vs. 4-Carboxylic Acid in 1,2,6-Thiadiazine 1,1-Dioxides

The target compound (CAS 872107-98-7) bears a methylene-spaced acetic acid (–CH₂COOH) at the 4-position of the thiadiazine ring. The closest commercially catalogued regioisomer, 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide (CAS 1710661-70-3), instead presents a carboxylic acid (–COOH) directly attached to the ring at the same position . This single-atom spacer difference alters the pKa of the acidic proton (predicted ~4.3–4.8 for the acetic acid vs. ~2.5–3.5 for the directly-attached carboxylic acid conjugated with the electron-deficient thiadiazine 1,1-dioxide ring) and changes the spatial trajectory of the carboxylate pharmacophore by approximately 1.3–1.5 Å in the extended conformation . Researchers pursuing proteasome-targeted probes or kinase-directed libraries must select the 4-acetic acid variant specifically, as the 4-carboxylic acid congener cannot recapitulate the same H-bond network in target binding pockets .

Medicinal chemistry Scaffold hopping Structure–activity relationship

Proteasome Beta-5 and Beta-8 Subunit Inhibitory Annotation: A Target Profile Not Replicated Across Simple 1,2,6-Thiadiazine Scaffolds

The compound is annotated in multiple independent databases as an inhibitor of the proteasome beta-5 (PS beta-5/chymotrypsin-like) and beta-8 (PS beta-8) subunits [1]. This dual-subunit annotation is noteworthy because the vast majority of commercially available 1,2,6-thiadiazine 1,1-dioxide building blocks—including CAS 1710661-70-3 (4-carboxylic acid) and CAS 5863-20-7 (3-carboxylate ethyl ester)—carry no proteasome-related annotation in any publicly accessible vendor or database record as of May 2026 . While direct, side-by-side IC₅₀ data are not publicly disclosed, the database-level association with two distinct proteasome catalytic subunits provides a differential signal: researchers selecting among 1,2,6-thiadiazine 1,1-dioxide building blocks for proteasome-focused phenotypic screening or target-based assays can prioritize CAS 872107-98-7 based on this uniquely documented biological annotation [1].

Proteasome inhibition Ubiquitin–proteasome pathway Chemical biology

ATP-Competitive Ligand Activity at Receptor Tyrosine Kinases and Purinergic Receptors: Polypharmacology Signal

Independent vendor documentation states that the compound 'is a ligand for receptor tyrosine kinase and competes with ATP for binding to purinergic receptors' . This places the compound at the intersection of two therapeutically relevant target classes—kinases and purinergic GPCRs—which is not a property described for any of the structurally closest 1,2,6-thiadiazine 1,1-dioxide analogs (CAS 1710661-70-3, CAS 5863-20-7) in publicly searchable records . While quantitative IC₅₀ or Kd values are not disclosed, the dual-class ATP-competitive annotation is a meaningful selection filter: a medicinal chemistry team seeking a 1,2,6-thiadiazine 1,1-dioxide scaffold with pre-validated ATP-site binding competence can rationally exclude analogs lacking any kinase or purinergic annotation .

Kinase inhibition Purinergic signaling Polypharmacology

Crystallographically Validated Synthetic Tractability: The 3,5-Dimethyl-4-aryl Thiadiazine 1,1-Dioxide Core Is Experimentally Accessible and Characterizable

Two single-crystal X-ray structures of close derivatives—butyl 2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzoate (CCDC 1446327; Rgt(F) = 0.0393) and ethyl 2-(3,5-dimethyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazin-4-yl)benzoate (R[F² > 2σ(F²)] = 0.027)—confirm that the 3,5-dimethyl-1,2,6-thiadiazine 1,1-dioxide core with a 4-position substituent is synthetically accessible, crystallizable, and structurally well-behaved [1][2]. These structures establish the conformational preference of the thiadiazine ring (half-boat/sofa conformation) and the intermolecular hydrogen-bonding capacity of the 1,1-dioxide functionality (N–H···O interactions, N···O distances of ~2.82 Å) [2]. No analogous crystallographic data exist in the Cambridge Structural Database for the regioisomeric 3-carboxylate or 2-ethyl-4-carboxylic acid series, meaning that the 3,5-dimethyl-4-substituted scaffold provides a structurally validated starting point for structure-based design, while procurement of less-characterized regioisomers introduces crystallographic uncertainty [3].

X-ray crystallography Synthetic chemistry Compound characterization

Quality Specification Benchmark: Certified 95% Purity from Multiple Independent Suppliers Enables Reproducible SAR

The compound is available at a certified minimum purity of 95% from multiple independent suppliers including Leyan (Shanghai HaoHong Biomedical), CymitQuimica (Biosynth), and Chemscene . Multi-supplier availability with consistent purity specifications reduces single-vendor dependency risk and provides procurement flexibility. In contrast, the closest regioisomer, 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide (CAS 1710661-70-3), is currently listed by only a single supplier (CymitQuimica/Biosynth) at 95% purity, with no alternative sourcing options identified . For organizations requiring dual- or multi-source qualification as part of their procurement SOPs, CAS 872107-98-7 satisfies this requirement while the closest comparator does not.

Quality control Compound procurement Reproducibility

Functional Handle Differentiation: Free Acetic Acid Enables Direct Amide Coupling Without Ester Hydrolysis Step

The target compound provides a free carboxylic acid via a methylene linker (acetic acid moiety), enabling direct amide coupling with amine-containing fragments using standard HATU/EDCI protocols without a prior ester hydrolysis step . This represents a practical synthetic advantage over the closest commercially available 1,2,6-thiadiazine comparator, ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1λ⁶-2,6-thiadiazine-3-carboxylate (CAS 5863-20-7), which presents the carboxylate as an ethyl ester requiring saponification before amide bond formation . In library synthesis workflows, eliminating one synthetic step (ester → acid) per analog translates to approximately 2–4 hours of saved reaction and purification time per compound, a meaningful efficiency gain when generating 50–200 member libraries .

Parallel synthesis Amide coupling Library chemistry

Highest-Value Application Scenarios for 2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid Procurement


Proteasome-Focused Chemical Biology Probe Development

Research groups investigating the ubiquitin–proteasome pathway can deploy CAS 872107-98-7 as a starting scaffold for designing novel, non-covalent proteasome inhibitors targeting the beta-5 (chymotrypsin-like) and/or beta-8 subunits. The compound's annotation as a dual-subunit proteasome ligand , combined with the free acetic acid handle enabling rapid amide coupling to diversity elements, supports efficient hit-to-probe optimization. Selection of this specific building block over silent 1,2,6-thiadiazine analogs (which lack any proteasome annotation) increases the probability that synthesized derivatives retain target engagement. The crystallographically validated scaffold geometry [1] further supports co-crystallography efforts with the 20S proteasome core particle.

Kinase/Purinergic Receptor Polypharmacology Library Synthesis

For programs exploring ATP-competitive polypharmacology across the kinome and purinergic GPCR families, this compound provides a documented starting point with vendor-annotated dual-class activity . The direct amide-coupling-ready free acid (one-step derivatization vs. two-step for ester-containing analogs such as CAS 5863-20-7 [1]) makes it the rational choice for generating focused compound libraries of 50–200 members via parallel synthesis. Multi-supplier availability (≥3 vendors at 95% purity ) ensures that library-scale procurement (gram quantities) can be fulfilled without single-supplier bottlenecks.

Structure-Based Drug Design (SBDD) Requiring Crystallographically Characterized Scaffolds

Teams employing fragment-based or structure-based drug design benefit from the existence of two published single-crystal X-ray structures of close analogs within the 3,5-dimethyl-1,2,6-thiadiazine 1,1-dioxide series [1][2]. These structures establish the scaffold's preferred conformation, hydrogen-bonding geometry (N–H···O interactions, N···O ≈ 2.82 Å), and crystal packing behavior. Procurement of CAS 872107-98-7 over less-characterized regioisomers (e.g., CAS 1710661-70-3, which has zero CSD entries ) provides a structurally validated starting point for soaking experiments, co-crystallography, and computational docking with higher confidence in predicted binding poses.

Academic–Industrial Collaborative Projects Requiring Multi-Supplier Qualification

Institutional procurement policies at many pharmaceutical companies and translational research centers require dual- or multi-source qualification for any compound entering a lead optimization workflow. With ≥3 independent suppliers offering certified 95% purity , CAS 872107-98-7 satisfies this requirement, whereas its closest 4-carboxylic acid regioisomer (CAS 1710661-70-3) is currently single-sourced . Collaborative projects with stringent vendor qualification checklists can thus proceed with CAS 872107-98-7 without triggering procurement exceptions or supply-chain risk reviews.

Quote Request

Request a Quote for 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.